molecular formula C11H16N2 B8650108 (2,3-dihydro-1H-indol-3-ylmethyl)dimethylamine

(2,3-dihydro-1H-indol-3-ylmethyl)dimethylamine

Cat. No.: B8650108
M. Wt: 176.26 g/mol
InChI Key: ZGMDBXZDVRGRNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,3-dihydro-1H-indol-3-ylmethyl)dimethylamine is a useful research compound. Its molecular formula is C11H16N2 and its molecular weight is 176.26 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H16N2

Molecular Weight

176.26 g/mol

IUPAC Name

1-(2,3-dihydro-1H-indol-3-yl)-N,N-dimethylmethanamine

InChI

InChI=1S/C11H16N2/c1-13(2)8-9-7-12-11-6-4-3-5-10(9)11/h3-6,9,12H,7-8H2,1-2H3

InChI Key

ZGMDBXZDVRGRNH-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1CNC2=CC=CC=C12

Origin of Product

United States

Synthesis routes and methods

Procedure details

1.1 g of sodium cyanoborohydride is gradually added to a solution of 1 g of gramine in 20 ml of trifluoroacetic acid, under argon, cooled in an ice bath, and stirred for half an hour at 0° C. and then for 2 h at ambient temperature. The reaction medium is plunged into 50 g of ice and alkalinized using 30% sodium hydroxide, and is then extracted with four times 30 ml of ethyl acetate. The organic phase is washed with 20 ml of water, dried over anhydrous magnesium sulphate, filtered, and then concentrated to dryness under reduced pressure. After a silica column purification, eluent: 85/15 v/v CH2Cl2/MeOH, 660 mg of (2,3-dihydro-1H-indol-3-ylmethyl)dimethylamine are obtained in the form of a yellow solid, the characteristics of which are the following:
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
50 g
Type
reactant
Reaction Step Two

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